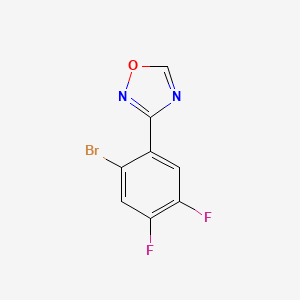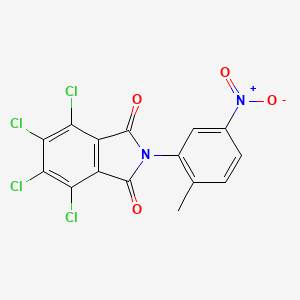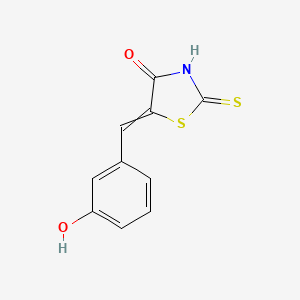
3-(2-Bromo-4,5-difluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4,5-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-bromo-4,5-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4,5-difluoroaniline with a nitrile oxide intermediate, which can be generated in situ from the corresponding hydroximoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
3-(2-Bromo-4,5-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxides in solvents such as DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives, while coupling reactions can produce various biaryl or vinyl derivatives.
科学的研究の応用
3-(2-Bromo-4,5-difluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
作用機序
The mechanism of action of 3-(2-Bromo-4,5-difluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The presence of the bromo and difluoro substituents can enhance its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
- 3-(2-Bromo-4,5-difluorophenyl)-1,2,4-triazole
- 3-(2-Bromo-4,5-difluorophenyl)-1,2,4-thiadiazole
- 3-(2-Bromo-4,5-difluorophenyl)-1,2,4-oxazole
Uniqueness
3-(2-Bromo-4,5-difluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The combination of the bromo and difluoro substituents further enhances its reactivity and potential for diverse applications.
特性
分子式 |
C8H3BrF2N2O |
|---|---|
分子量 |
261.02 g/mol |
IUPAC名 |
3-(2-bromo-4,5-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H3BrF2N2O/c9-5-2-7(11)6(10)1-4(5)8-12-3-14-13-8/h1-3H |
InChIキー |
IFKLBIJQXXCWIK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)Br)C2=NOC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)

![(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12449220.png)
![5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12449223.png)


![ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate](/img/structure/B12449240.png)

